molecular formula C17H15NO3 B367139 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione CAS No. 620931-47-7

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

Cat. No.: B367139
CAS No.: 620931-47-7
M. Wt: 281.3g/mol
InChI Key: QDIIUBSEMVODMA-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenoxyethyl group attached to the indole nucleus, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione typically involves the reaction of 5-methylindole-2,3-dione with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, converting them to corresponding alcohols.

    Substitution: The phenoxyethyl group can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole nucleus.

    Reduction: Alcohol derivatives of the indole-2,3-dione moiety.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    5-Methylindole-2,3-dione: Lacks the phenoxyethyl group but shares the indole-2,3-dione core structure.

    1-(2-Phenoxyethyl)indole-2,3-dione: Similar structure but without the methyl group at the 5-position.

    5-Methyl-1-(2-phenoxyethyl)indole: Lacks the dione functionality but retains the phenoxyethyl group.

Uniqueness: The presence of both the 5-methyl and 2-phenoxyethyl groups in 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

5-methyl-1-(2-phenoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIIUBSEMVODMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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